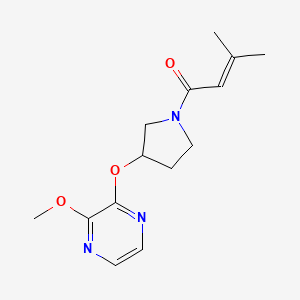

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one

Description

Properties

IUPAC Name |

1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-3-methylbut-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-10(2)8-12(18)17-7-4-11(9-17)20-14-13(19-3)15-5-6-16-14/h5-6,8,11H,4,7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXYJVHGVGGOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N1CCC(C1)OC2=NC=CN=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

- Formation of the pyrrolidine ring.

- Introduction of the methoxypyrazine moiety.

- Coupling of the pyrrolidine and methoxypyrazine intermediates.

- Final functionalization to obtain the target compound.

Chemical Reactions Analysis

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Addition: The double bond in the compound allows for addition reactions with reagents like hydrogen bromide or bromine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine/Pyrrolidinone Scaffolds

2.1.1. 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one ()

- Structure: Pyrrolidin-2-one (lactam) with quinoxaline at position 3.

- Key Differences: The lactam ring (vs. pyrrolidine in the target compound) reduces flexibility and alters hydrogen-bonding capacity.

- Activity : Exhibited antimicrobial properties in screening studies .

5-[2-(1-(2-Phenylethyl)pyrrolidin-3-yl)oxyphenyl]-1,2,4-oxadiazoles ()

- Structure : Pyrrolidin-3-yloxy-linked phenyl-oxadiazole hybrids.

- Key Differences: The oxadiazole ring introduces additional hydrogen-bond acceptors, while the phenylethyl group enhances hydrophobicity. Unlike the target compound, these lack the enone moiety and methoxypyrazine.

- Activity : Evaluated for antiviral applications, highlighting the role of pyrrolidine-oxygen linkages in bioactivity .

2.1.3. (S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one ()

- Structure: Pyrrolidine with methoxymethyl and amino-butanone substituents.

- Key Differences: The methoxymethyl group (vs. methoxypyrazine) reduces aromaticity, and the amino-butanone (vs. enone) may alter reactivity and solubility.

- Relevance: Demonstrates the impact of stereochemistry (S-configuration) and amino groups on pharmacokinetics .

Methoxypyrazine Derivatives

2-Methoxy-3-(1-methylpropyl) Pyrazine ()

- Structure : Simple pyrazine with methoxy and branched alkyl groups.

- Key Differences: Lacks the pyrrolidine-enone framework but shares the methoxypyrazine motif.

- Properties : Used as a flavoring agent due to its volatility and low molecular weight (166.22 g/mol). The methoxy group enhances stability under acidic conditions .

Imidazo-pyrrolo-pyrazine Derivatives ()

- Structure : Fused tricyclic systems (imidazo[1,5-a]pyrrolo[2,3-e]pyrazine) with ketone substituents.

- Key Differences: Increased aromaticity and rigidity compared to the target compound’s flexible pyrrolidine-enone system.

- Relevance : Patented for therapeutic applications, emphasizing the role of pyrazine in target engagement .

Antimicrobial and Antiviral Potential

- Pyrrolidine Derivatives: ’s lactam-quinoxaline hybrid showed antimicrobial activity, suggesting that pyrrolidine-based scaffolds with aromatic substituents disrupt microbial membranes or enzymes .

- Oxadiazole-Pyrrolidine Hybrids () : Antiviral activity correlates with the pyrrolidin-3-yloxy linker, likely facilitating membrane penetration .

- Target Compound: The enone group may confer broad-spectrum activity via covalent inhibition, while methoxypyrazine could enhance cellular uptake.

Physicochemical Properties

Biological Activity

The compound 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one is a complex organic molecule with potential biological activities, primarily due to its unique structural features, which include a methoxypyrazine moiety and a pyrrolidine ring. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 319.38 g/mol. The presence of various functional groups allows for diverse interactions with biological molecules, making it a candidate for pharmacological studies.

| Feature | Description |

|---|---|

| Molecular Formula | C₁₅H₁₇N₃O₃ |

| Molecular Weight | 319.38 g/mol |

| Key Functional Groups | Methoxypyrazine, Pyrrolidine |

Antimicrobial Properties

Research indicates that compounds similar to 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one exhibit notable antimicrobial activity. The presence of the pyrazine ring suggests potential applications in combating bacterial and fungal infections. In vitro studies have shown that derivatives of this compound can inhibit the growth of various pathogens, indicating its potential as an antimicrobial agent .

Anticancer Potential

The anticancer properties of this compound have been explored through various studies. For instance, certain derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 and MDA-MB 231. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Molecular docking studies suggest that the compound may interact with specific receptors or enzymes involved in cancer progression .

Neuroprotective Effects

Preliminary research has indicated that some compounds with similar structures possess neuroprotective capabilities, potentially impacting neurodegenerative diseases such as Alzheimer's. The ability to cross the blood-brain barrier and modulate neuroinflammatory responses could make this compound a candidate for further investigation in neuropharmacology .

The biological activity of 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one is likely mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

- Receptor Binding : It may bind to specific receptors, modulating signaling pathways that affect cell proliferation and survival.

- Nucleic Acid Interaction : Potential interactions with DNA or RNA could lead to alterations in gene expression related to disease processes.

Study on Anticancer Activity

A study evaluated the anticancer effects of several derivatives of the compound against MCF-7 breast cancer cells. Results indicated significant cytotoxicity, with IC50 values ranging from 10 µM to 30 µM for different derivatives. Molecular docking revealed favorable binding interactions with the active site of key oncogenic proteins .

Neuroprotective Study

Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. The results demonstrated that these compounds could reduce neuronal death by modulating oxidative stress markers and enhancing antioxidant defenses .

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the pyrrolidine ring via cyclization of precursors (e.g., using potassium carbonate in DMF at elevated temperatures) .

- Step 2 : Introduction of the methoxypyrazine moiety through nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether linkage formation) .

- Step 3 : Enone formation via condensation or oxidation-reduction sequences .

Purification : Crystallization or column chromatography is critical for isolating the product in high purity (>95%) .

Q. Key Reaction Conditions :

| Parameter | Typical Range |

|---|---|

| Temperature | 80–150°C (depending on step) |

| Solvent | DMF, THF, or acetonitrile |

| Catalyst | Potassium carbonate, Pd/C |

Q. How is the molecular conformation of this compound validated?

- X-ray crystallography : Resolves bond lengths, angles, and spatial arrangement. SHELX software is widely used for refinement .

- NMR spectroscopy : Confirms regiochemistry (e.g., E configuration of the enone via coupling constants in ¹H NMR) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies optimize yield in the coupling of pyrrolidine and methoxypyrazine moieties?

- Catalyst selection : Palladium catalysts improve cross-coupling efficiency (e.g., Suzuki-Miyaura for aryl-aryl bonds) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions .

- Protecting groups : Temporarily shield reactive sites (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent side reactions .

Q. Case Study :

| Approach | Yield Improvement | Reference |

|---|---|---|

| Microwave-assisted | 15–20% increase | |

| Phase-transfer | 10% increase |

Q. How can contradictory bioactivity data be resolved in pharmacological studies?

- Orthogonal assays : Validate target engagement using both enzymatic (e.g., IC₅₀) and cellular (e.g., luciferase reporter) assays .

- Metabolite profiling : Rule out off-target effects by analyzing metabolic stability (e.g., liver microsome assays) .

- Structural analogs : Compare activity trends across derivatives to identify critical pharmacophores .

Example : A 2025 study resolved conflicting kinase inhibition data by correlating crystallographic binding modes with cellular viability assays .

Q. What computational methods predict interactions between this compound and biological targets?

- Molecular docking : Screens against protein databases (e.g., PDB) to prioritize targets .

- MD simulations : Assess binding stability over time (e.g., using AMBER or GROMACS) .

- QSAR models : Relate substituent effects (e.g., methoxy position) to activity .

Q. Validation Metrics :

| Method | Accuracy Metric |

|---|---|

| Docking | RMSD < 2.0 Å |

| QSAR | R² > 0.85 |

Q. How does the compound's stability under varying pH and temperature conditions impact formulation?

- Degradation pathways : Acidic conditions hydrolyze the enone moiety, while basic conditions degrade the pyrrolidine ring .

- Accelerated stability studies : Conducted at 40°C/75% RH for 4 weeks to simulate shelf life .

- Stabilizers : Co-solvents (e.g., PEG 400) or lyophilization improve aqueous stability .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.